2-(2-Methoxyethyl)pyrimidine-5-carbonitrile

描述

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It interacts with EGFR by binding to its active site, thereby inhibiting the receptor’s kinase activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .

Biochemical Pathways

By inhibiting EGFR, this compound affects several biochemical pathways. The most significant of these is the inhibition of the MAPK/ERK pathway, which is involved in cell proliferation . Additionally, it also affects the PI3K/Akt pathway, which is associated with cell survival .

Pharmacokinetics

These studies are crucial for understanding the compound’s bioavailability, which is a key factor in its efficacy as a drug .

Result of Action

The inhibition of EGFR by this compound results in significant antiproliferative activity against various human tumor cell lines . For instance, it has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast cancer (MCF-7) cells . Additionally, it has been observed to upregulate the level of caspase-3, a key enzyme involved in apoptosis, in HepG-2 cells .

生化分析

Biochemical Properties

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the epidermal growth factor receptor (EGFR), a tyrosine kinase that is crucial for cell signaling pathways involved in cell growth and proliferation . The compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549), the compound has demonstrated significant antiproliferative activity . It induces cell cycle arrest at the G2/M phase and promotes apoptosis by upregulating caspase-3 levels . Additionally, this compound influences cell signaling pathways by inhibiting EGFR, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of EGFR, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the EGFR signaling pathway, which is essential for cell proliferation and survival. The compound also induces apoptosis by increasing the levels of pro-apoptotic proteins, such as caspase-3, and decreasing the levels of anti-apoptotic proteins . Molecular docking studies have shown that this compound fits well into the ATP-binding pocket of EGFR, forming stable interactions with key amino acid residues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that the antiproliferative and pro-apoptotic effects of this compound persist over time, with sustained inhibition of EGFR activity and continuous induction of apoptosis in cancer cells . The compound’s efficacy may decrease if it undergoes significant degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate antiproliferative activity, while higher doses result in more pronounced effects, including significant tumor growth inhibition and increased apoptosis . At very high doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, potentially affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes or be actively transported by specific transporters . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with EGFR and other intracellular proteins . Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments or organelles. The precise localization of this compound within cells can impact its ability to modulate cellular processes and exert its therapeutic effects .

生物活性

2-(2-Methoxyethyl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, inhibition of cyclooxygenase-2 (COX-2), and other relevant pharmacological effects.

Chemical Structure and Synthesis

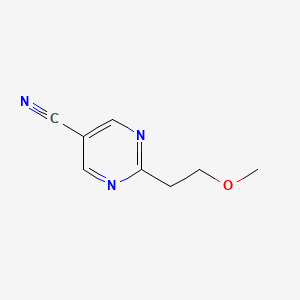

The compound's chemical structure can be represented as follows:

It features a pyrimidine ring substituted with a methoxyethyl group and a cyano group at the 5-position. Various synthetic methods have been reported for the preparation of pyrimidine-5-carbonitriles, including cyclocondensation reactions and microwave-assisted synthesis, which enhance yields and reduce reaction times .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable research finding indicates that these compounds act as apoptosis inducers through the inhibition of the PI3K/AKT signaling pathway in leukemia cells (K562) .

Key Findings:

- Mechanism: The compound exhibits multi-targeting capabilities, primarily affecting the PI3K/AKT axis, which is crucial in regulating cell survival and proliferation.

- Efficacy: In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cell lines.

COX-2 Inhibition

Another critical area of research is the compound's role as a COX-2 inhibitor. COX-2 is an enzyme involved in inflammatory processes and pain signaling, making it a target for anti-inflammatory drugs.

Research Highlights:

- A series of pyrimidine derivatives, including this compound, were evaluated for their COX-2 inhibitory activity.

- Compounds demonstrated potent inhibition with IC50 values comparable to established COX-2 inhibitors like Celecoxib .

| Compound | IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| This compound | 0.17 ± 0.01 | Comparable |

| Other derivatives | Varies (1.68 ± 0.22) | More potent than Nimesulide |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its development as a therapeutic agent. Studies have indicated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for various pyrimidine derivatives, suggesting good bioavailability and low toxicity .

Case Studies

-

Case Study on Anticancer Effects:

- A study focused on the effects of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile showed significant apoptotic activity in K562 leukemia cells.

- The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

-

Case Study on COX-2 Inhibition:

- Research evaluating multiple pyrimidine derivatives demonstrated that those with methoxy substitutions exhibited enhanced COX-2 selectivity.

- The study concluded that these compounds could serve as lead compounds for developing new anti-inflammatory drugs.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine-5-carbonitrile derivatives, including 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile. Research indicates that these compounds can act as multi-target inhibitors of the PI3K/AKT signaling pathway, which is crucial in cancer progression. Specifically, derivatives have shown significant activity against breast cancer and leukemia cell lines, suggesting their role as promising candidates in cancer therapy.

Case Study: Inhibition of PI3K/AKT Pathway

- Compound : this compound

- Target : PI3K/AKT signaling pathway

- Cell Lines Tested : MCF-7 (breast cancer), K562 (leukemia)

- Findings : Demonstrated strong inhibition of cell proliferation and induction of apoptosis in treated cells .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly as an inhibitor of RNA-dependent RNA viral polymerase. This application is critical in the context of viral infections such as Hepatitis C.

Case Study: Inhibition of Hepatitis C Virus (HCV)

- Mechanism : Inhibits HCV NS5B polymerase

- Potential Use : Treatment of HCV infection

- Significance : Offers a new avenue for antiviral drug development targeting chronic liver diseases .

Synthesis and Characterization

The synthesis of this compound has been optimized to improve yield and efficiency. The methods involve modifications to traditional synthetic pathways, allowing for large-scale production suitable for further research and development.

Synthesis Overview

| Step | Description | Yield Improvement |

|---|---|---|

| 1 | Ring-opening reaction using O-2,2'-anhydro-5-methyluridine | Enhanced by using tris-(2-methoxyethyl)borate |

| 2 | Continuous extraction purification method | Increased efficiency |

| 3 | Benzoylation process optimization | Improved selectivity and yield |

Structural Insights

The structural characteristics of this compound have been analyzed using various spectroscopic techniques, revealing crucial information about its intermolecular interactions. These insights are essential for understanding its biological activity and optimizing its pharmacological properties.

Structural Analysis Techniques

化学反应分析

Multicomponent Condensation Reactions

Pyrimidine-5-carbonitriles are commonly synthesized via one-pot multicomponent reactions involving malononitrile, aldehydes/ketones, and urea/thiourea derivatives. For example:

-

Cyanoacetylation : Reaction of malononitrile with aryl aldehydes and urea in the presence of NH

Cl as a catalyst under microwave irradiation yields pyrimidine-5-carbonitriles in high yields (70–90%) . -

Solvent-Free Methods : Aher et al. demonstrated that replacing conventional solvents with ionic liquids or microwave-assisted heating improves reaction efficiency (4–6 h, 80°C) .

Example Reaction:

Electrophilic Substitution

The electron-withdrawing nitrile group directs electrophilic attacks to positions 4 and 6 of the pyrimidine ring.

-

Nitration : Nitration at position 4 using HNO

/H

SO

produces 4-nitro derivatives . -

Halogenation : Chlorination or bromination with POCl

/PBr

yields 4-halo-pyrimidine intermediates .

Nucleophilic Substitution

The nitrile group at position 5 can act as a leaving group:

-

Amination : Reaction with aliphatic amines (e.g., benzylamine) in ethanol under reflux replaces the nitrile with an amino group .

-

Thiolation : Treatment with NaSH or thiourea converts the nitrile to a thiolate, enabling further alkylation .

Ether Cleavage

The methoxyethyl group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with HCl (6 M) cleaves the ether to form a hydroxyl group .

-

Basic Conditions : NaOH in ethanol converts the methoxyethyl group to ethylene glycol derivatives .

Alkylation and Arylation

The oxygen atom in the methoxyethyl group participates in alkylation:

Formation of Fused Heterocycles

Pyrimidine-5-carbonitriles serve as precursors for fused-ring systems:

-

Spirocyclization : Reaction with cyclohexanone and K

CO

at 90°C forms spiro[5.5]undec-4-ene derivatives . -

Thiazolo-Pyrimidines : Condensation with thiosemicarbazide yields thiazole-fused pyrimidines .

Key Reaction Data

属性

IUPAC Name |

2-(2-methoxyethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-3-2-8-10-5-7(4-9)6-11-8/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJHFBZUYAJBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NC=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653240 | |

| Record name | 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-32-3 | |

| Record name | 2-(2-Methoxyethyl)pyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。